Structural Topology Divergence from the Functionally Characterized Analog UT-11
The target compound and UT-11 share a dichlorobenzo[d]thiazole and piperidine-4-carboxamide core but differ in connectivity and N-substitution. UT-11 is a disclosed mPGES-1 inhibitor with IC50 values of 0.1 µM (SK-N-AS human neuroblastoma cells) and 2 µM (BV-2 mouse microglial cells) [1]. In UT-11, the piperidine nitrogen is directly bonded to the benzothiazole C2 position, and the carboxamide nitrogen carries a tetrahydrofuran-3-yl group. In the target compound, the piperidine nitrogen is capped with a methylsulfonyl group, and the benzothiazole C2 position is linked via an amide NH to the piperidine carbonyl. This structural inversion places the hydrogen-bond donor/acceptor pharmacophore in a topologically distinct arrangement. No mPGES-1 or other target activity data are available for the target compound.
| Evidence Dimension | Structural connectivity and mPGES-1 inhibitory activity |
|---|---|
| Target Compound Data | No biological activity data available; connectivity: 4,5-dichlorobenzo[d]thiazol-2-amine → carbonyl → piperidine-4-yl → N-SO2CH3 |
| Comparator Or Baseline | UT-11 (R)-1-(5,6-dichlorobenzo[d]thiazol-2-yl)-N-(tetrahydrofuran-3-yl)piperidine-4-carboxamide; mPGES-1 IC50 = 0.1 µM (SK-N-AS), 2 µM (BV-2); connectivity: 5,6-dichlorobenzo[d]thiazol-2-yl → piperidine-4-carbonyl → NH-tetrahydrofuran |
| Quantified Difference | Cannot be quantified; the compounds are topological isomers with no overlapping assay data |
| Conditions | UT-11 data from cell-based PGE2 production assays (SK-N-AS and BV-2 cell lines) [1] |
Why This Matters
This differentiation is critical for procurement: a user seeking mPGES-1 inhibitory activity should select UT-11, while the target compound’s activity remains completely uncharacterized, making it unsuitable as a direct UT-11 replacement.
- [1] UT-11 Product Technical Datasheet. Univ-Bio, accessed 2026-05-09. View Source
